h-89

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

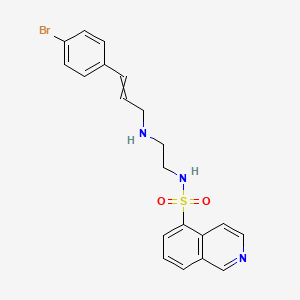

h-89 is a member of the isoquinoline class of compounds. It is a sulfonamide obtained by the formal condensation of the sulfo group of isoquinoline-5-sulfonic acid with the primary amino group of N1-[3-(4-bromophenyl)prop-2-en-1-yl]ethane-1,2-diamine . This compound is known for its role as a protein kinase A inhibitor .

准备方法

The synthesis of h-89 involves the condensation of isoquinoline-5-sulfonic acid with N1-[3-(4-bromophenyl)prop-2-en-1-yl]ethane-1,2-diamine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the condensation reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

化学反应分析

h-89 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Substitution reactions involving the bromine atom or other functional groups in the molecule are common.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Key Applications

-

Cancer Research

- H-89 has been shown to enhance the cytotoxic activity of immunotoxins targeting CD22 in various leukemia models. In vitro studies demonstrated that this compound significantly increased the effectiveness of these treatments by facilitating ADP-ribosylation processes and reducing the levels of anti-apoptotic proteins such as MCL1 .

- In another study, this compound was found to inhibit the proliferation of KOPN-8 cells, a leukemia cell line, indicating its potential as an adjunct therapy in hematological malignancies .

-

Neuroprotection

- Research has indicated that this compound can induce neuroprotective effects in neuronal cultures. For instance, it was observed that this compound exposure led to increased cell death and apoptosis in SH-SY5Y neuroblastoma cells, but these effects could be mitigated with concurrent treatment using compounds like Arctigenin, which upregulated protective signaling pathways .

- Additionally, this compound has been implicated in the modulation of signaling pathways that affect neuronal viability under stress conditions .

-

Stem Cell Biology

- A significant application of this compound is in enhancing the survival and clonogenicity of dissociated human embryonic stem cells (hESCs). Studies have shown that treating hESCs with 4 µM this compound promotes cell survival without compromising pluripotency or differentiation capabilities . The mechanism involves inhibition of PKA phosphorylation pathways that typically lead to cell death during dissociation.

Case Study 1: Enhancement of Immunotoxin Efficacy

A study explored the effects of this compound on CD22-targeting immunotoxins in acute lymphoblastic leukemia (ALL) models. The results indicated that this compound enhanced the cytotoxic effects significantly (3 to 10-fold increase in activity) when used in conjunction with these immunotoxins, showcasing its potential role in improving therapeutic outcomes for patients with CD22-positive ALL .

Case Study 2: Neuroprotective Mechanisms

In an investigation into neuroprotective strategies against glutamate-induced toxicity, researchers found that this compound exposure resulted in increased apoptosis in SH-SY5Y cells. However, when combined with Arctigenin, the detrimental effects were reversed, highlighting a potential therapeutic strategy for neurodegenerative diseases where PKA signaling plays a critical role .

Data Tables

作用机制

h-89 exerts its effects by inhibiting protein kinase A (cAMP-dependent protein kinase) . This inhibition occurs through the binding of the compound to the catalytic subunit of the kinase, preventing its activation and subsequent phosphorylation of target proteins . The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .

相似化合物的比较

h-89 can be compared with other similar compounds, such as:

N-(2-aminoethyl)isoquinoline-5-sulfonamide: Another protein kinase A inhibitor with a similar structure but lacking the bromocinnamyl group.

N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide: A derivative with a methyl group on the sulfonamide nitrogen, which does not significantly reduce its potency.

The uniqueness of this compound lies in its specific structural features, such as the bromocinnamyl group, which contribute to its distinct biological activity and chemical properties .

属性

分子式 |

C20H20BrN3O2S |

|---|---|

分子量 |

446.4 g/mol |

IUPAC 名称 |

N-[2-[3-(4-bromophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2 |

InChI 键 |

ZKZXNDJNWUTGDK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |

规范 SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。